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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl alcohol

Cat. No.: B1586898 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzyl
alcohol

Introduction: A Versatile Building Block in Modern
Synthesis
4-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol, is a critical intermediate in

the synthesis of complex organic molecules. Its strategic placement of chloro and fluoro

substituents on the benzyl core makes it a highly valuable precursor in the fields of

pharmaceutical and agrochemical development.[1] The presence of fluorine, in particular, is

known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding

affinity, making this compound a sought-after building block in drug discovery programs.[2][3]

This guide provides a comprehensive overview of its core physicochemical properties, offering

both foundational data and field-proven experimental methodologies for its characterization.

Core Physicochemical Data Summary
For rapid assessment and experimental planning, the fundamental physicochemical properties

of 4-Chloro-2-fluorobenzyl alcohol are summarized below. This data serves as a critical

baseline for its application in synthesis and formulation.
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Property Value Source(s)

CAS Number 56456-49-6 [4][5][6]

Molecular Formula C₇H₆ClFO [4][5][7]

Molecular Weight 160.57 g/mol [4][5][7]

Appearance Colorless or light yellow liquid [5]

Purity ≥98% [5]

Detailed Analysis of Key Physicochemical
Parameters
A deeper understanding of properties such as solubility, lipophilicity (LogP), and acidity (pKa) is

paramount for predicting a molecule's behavior in both reaction media and biological systems.

Solubility
Solubility dictates the choice of solvents for chemical reactions, purification, and formulation.

While specific quantitative data for 4-Chloro-2-fluorobenzyl alcohol is not widely published,

its structure—a polar alcohol group on a relatively nonpolar halogenated benzene ring—

suggests moderate solubility in organic solvents like methanol, ethanol, and ethyl acetate, and

low solubility in water. An analogue, 2-Chloro-4-fluorobenzyl alcohol, is noted to be soluble in

Methanol.[7]

Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity.

This parameter heavily influences a drug candidate's absorption, distribution, metabolism, and

excretion (ADME) profile. A higher LogP value generally corresponds to lower aqueous

solubility and higher membrane permeability. For halogenated benzyl alcohols, the LogP is

expected to be moderately positive. For comparison, the related compound 4-Fluorobenzyl

alcohol has a calculated XLogP3 of 1.4.[8]

Acidity (pKa)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_US_CB0676047.aspx
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1555
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0676047.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0676047.aspx
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1555
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5421493.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0676047.aspx
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1555
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5421493.aspx
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1555
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1555
https://www.benchchem.com/product/b1586898?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5421493.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorobenzylic-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The hydroxyl proton of the benzyl alcohol group is weakly acidic. The pKa value is essential for

understanding the compound's ionization state at different pH values, which affects its

reactivity, solubility, and biological interactions. For the analogous 2-Chloro-4-fluorobenzyl

alcohol, the predicted pKa is approximately 13.54.[7] The electron-withdrawing nature of the

chlorine and fluorine atoms on the phenyl ring would slightly increase the acidity of the hydroxyl

group compared to unsubstituted benzyl alcohol.

Experimental Protocols for Physicochemical
Characterization
To ensure scientific integrity, all experimental protocols must be robust and self-validating. The

following sections detail standard operating procedures for determining the key

physicochemical properties of 4-Chloro-2-fluorobenzyl alcohol.

Protocol 1: Aqueous Solubility Determination (Shake-
Flask Method)
Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It

relies on achieving thermodynamic equilibrium between the solid compound and its saturated

solution, providing a definitive solubility value.

Methodology:

Preparation: Add an excess amount of 4-Chloro-2-fluorobenzyl alcohol to a known volume

of purified water (e.g., 10 mg in 5 mL) in a glass vial.

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at

25°C) for a minimum of 24 hours to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample

to pellet the excess solid.

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a

0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the

concentration of the compound using a validated High-Performance Liquid Chromatography

(HPLC) method with UV detection.

Calculation: Determine the solubility by comparing the peak area of the sample to a standard

curve prepared from known concentrations of the compound.

1. Add Excess Compound
to Water

2. Equilibrate (24h, 25°C)
with Agitation

3. Centrifuge to
Separate Phases

4. Filter Supernatant
(0.22 µm filter)

5. Quantify Concentration
via HPLC

6. Calculate Solubility
(mg/mL or mM)

 

1. Prepare Pre-saturated
Octanol & Water

2. Dissolve Compound
in Aqueous Phase

3. Mix Aqueous & Octanol
Phases (1:1 ratio)

4. Shake to Equilibrate
Partitioning

5. Separate Phases

6. Measure Concentration
in Each Phase (HPLC)

7. Calculate LogP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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